Collismycin A is a natural compound produced by certain species of Streptomyces, recognized for its antibiotic properties and cytotoxic activity against cancer cells. It belongs to the class of compounds known as azaphilones, which are characterized by their unique structural features, including a 2,2'-bipyridine moiety. This compound has garnered attention due to its ability to act as an iron chelator, which plays a crucial role in its biological activity, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Collismycin A is primarily sourced from the fermentation of Streptomyces species, particularly Streptomyces sp. MC025. The compound is classified under the chemical class of azaphilones and has a molecular formula of C21H23ClO5 with a molecular weight of 391 g/mol . Its chemical structure features a bipyridine ring system, which is integral to its biological function as an iron chelator .
The synthesis of Collismycin A can be approached through several methods, primarily starting from 2,2'-bipyridine-N-oxide. One notable synthetic pathway involves the following steps:
These methods highlight the intricate control required in organic synthesis to produce complex natural products like Collismycin A.
Collismycin A's molecular structure is characterized by a bipyridine framework with additional functional groups that enhance its biological activity. The relevant structural data includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to elucidate the detailed structure of Collismycin A, confirming the presence of key functional groups .
Collismycin A participates in several significant chemical reactions that underscore its functionality as an iron chelator:
The mechanism of action of Collismycin A primarily revolves around its role as an iron chelator:
Collismycin A exhibits several notable physical and chemical properties:
These properties are critical for determining the handling and storage conditions necessary for effective use in research and therapeutic applications.
Collismycin A has several scientific uses stemming from its unique properties:
Collismycin A is a secondary metabolite first isolated from Streptomyces species, notably identified in terrestrial and marine-derived strains. Initial discovery studies revealed its production by Streptomyces sp. CS40, a soil bacterium, during screenings for cytotoxic natural products [1] [3]. Further investigations identified additional producers, such as Streptomyces sp. MC025 from Micronesian marine environments, confirming its broad ecological distribution among Streptomyces spp. [5]. The compound is typically biosynthesized during the stationary phase of bacterial growth, with its yield influenced by environmental factors such as nutrient availability and metal ion concentrations [3].
Collismycin A belongs to the 2,2′-bipyridyl family of natural products, characterized by a core structure consisting of two pyridine rings linked by a C–C bond at their 2-positions. Its molecular architecture classifies it as a hybrid polyketide-nonribosomal peptide (PKS-NRPS). Key structural features include:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2